![molecular formula C13H16N2O B3040624 Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] CAS No. 220099-89-8](/img/structure/B3040624.png)
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
Overview
Description
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], also known as PSAB-OFP or AZD0328 (when formulated as a D-tartrate salt), is a conformationally restricted α7 nicotinic acetylcholine receptor (α7-nAChR) agonist. Its molecular formula is C₁₃H₁₆N₂O, with a molar mass of 216.28 g/mol . This compound exhibits high selectivity for α7-nAChRs over other receptor subtypes (e.g., α4β2-nAChRs) and has been investigated for treating cognitive disorders, schizophrenia, and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] typically involves multiple steps, starting with the preparation of the azabicyclo[2.2.2]octane core. One common method involves the reaction of an unsaturated ester with borane-THF, followed by Michael condensation with nitromethane. The intermediate nitro ester is then reduced using zinc in acetic acid, leading to the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This type of reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.
Scientific Research Applications
Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Its structural properties may be exploited in the design of new materials and chemical products.
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] involves its interaction with specific molecular targets, such as the alpha 7 nicotinic acetylcholine receptor. This interaction can modulate neurotransmission, cognition, and sensory gating, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Comparison with Similar α7-nAChR Agonists
Structural and Pharmacological Profiles
The table below compares key α7-nAChR agonists, emphasizing structural features, selectivity, and clinical outcomes:
Key Differentiators
- Structural Rigidity : PSAB-OFP’s spirocyclic framework enhances α7 selectivity by restricting conformational flexibility, unlike DMXBA (flexible benzylidine chain) or varenicline (cytisine-derived bicyclic core) .
- CNS Penetration: AZD0328 was optimized from AR-R17779 to improve blood-brain barrier permeability, addressing a critical limitation of earlier spirooxazolidinones .
- Clinical Outcomes : Despite superior selectivity, AZD0328 was discontinued due to adverse effects (e.g., cardiovascular or gastrointestinal), whereas DMXBA advanced to Phase II trials .
Research Implications and Challenges
- Therapeutic Potential: Spirocyclic α7 agonists like PSAB-OFP show promise for neurodegenerative diseases but require structural refinements to mitigate toxicity .
- Cross-Reactivity : Unlike tropisetron (partial α7/5-HT3 agonist), PSAB-OFP avoids 5-HT3 interactions, improving specificity .
- Comparative Efficacy : DMXBA and AZD0328 highlight the trade-off between oral bioavailability (DMXBA) and receptor selectivity (AZD0328) .
Biological Activity
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], also known as AZD0328, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H16N2O
- CAS Number : 220099-89-8
- Molecular Weight : 216.28 g/mol
The unique spirocyclic structure of AZD0328 contributes to its biological activity by influencing its interaction with various biological targets.
AZD0328 has been studied for its interaction with neuronal nicotinic acetylcholine receptors (nAChRs), particularly the alpha 7 subtype. Research indicates that it acts as a potent full agonist at these receptors, which are involved in critical processes such as neurotransmission and cognitive functions. The compound's selectivity for the alpha 7 receptor over other subtypes is significant for minimizing side effects associated with broader receptor activation .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of AZD0328 on various cancer cell lines. The results indicate a promising profile in inhibiting cell proliferation:
Cell Line | IC50 (µg/mL) | Selectivity Index |
---|---|---|
K562 (Erythroleukemia) | 4–23 | >10 |
HeLa (Cervical Carcinoma) | 1–6 | >5 |
MCF-7 (Breast Cancer) | >20 | <1 |
The compound exhibited significant antiproliferative activity against K562 and HeLa cells while showing lower efficacy against MCF-7 cells, suggesting a selective action against certain cancer types .
Inhibition of Cell Motility
In addition to cytotoxicity, AZD0328 has shown potential in inhibiting cell motility, an important factor in cancer metastasis. Scratch assays demonstrated that treatment with AZD0328 significantly reduced the ability of melanoma cells to migrate, indicating its potential role in preventing metastasis .
Case Studies and Clinical Applications
In preclinical studies, AZD0328 has been investigated for its therapeutic potential in treating neurodegenerative diseases and certain cancers. Its ability to penetrate the blood-brain barrier makes it a candidate for neurological applications, particularly in disorders associated with cholinergic dysfunctions such as Alzheimer's disease .
Pharmacokinetics and Toxicology
Pharmacokinetic studies have indicated that AZD0328 has a high clearance rate but also a large volume of distribution, suggesting extensive tissue uptake. Toxicological assessments have shown minimal acute toxicity in normal cell lines compared to cancerous ones, highlighting its potential therapeutic window .
Q & A
Basic Research Questions
Q. What is the structural configuration of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], and how does its stereochemistry influence receptor selectivity?
The compound features a spiro junction between a 1-azabicyclo[2.2.2]octane (quinuclidine) moiety and a furo[2,3-b]pyridine ring. The stereochemistry at the spiro center (e.g., R- vs. S-enantiomers) critically determines receptor affinity. For example, the R-enantiomer of PSOP (R-PSOP) acts as a potent NMUR2 antagonist (Ki = 52 nM), while the S-enantiomer is inactive . Similarly, AZD0328, an (R)-configured spiro compound, was optimized as an α7 nicotinic acetylcholine receptor (nAChR) agonist through structure-activity relationship (SAR) studies .
Q. What synthetic strategies are employed to optimize the yield of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] derivatives?
Key methods include:
- Spirocyclization : Intramolecular O-alkylation of pyridone precursors to form the furopyridine ring .
- Chiral Resolution : Use of tartrate salts to isolate enantiomers, as seen in AZD0328 synthesis .
- Safety Considerations : Handling protocols for intermediates (e.g., wearing gloves, respiratory protection) due to acute oral toxicity (H302) and skin irritation (H315) risks .
Advanced Research Questions
Q. How can researchers design selective agonists/antagonists targeting α7 nAChR or NMUR2 using this spiro scaffold?
- Receptor-Specific SAR : For α7 nAChR, introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity. AZD0328’s spirooxazolidinone moiety improves CNS penetration compared to earlier analogs .
- NMUR2 Antagonism : Modify the phenylaminocarbonylamino substituent in PSOP to reduce off-target effects. Competitive binding assays (e.g., inositol phosphate turnover inhibition) validate selectivity .
Q. How do discrepancies between in vitro receptor affinity and in vivo efficacy arise for this compound, and how can they be resolved?
Discrepancies often stem from poor pharmacokinetics (e.g., AZD0328’s discontinuation due to adverse effects despite strong in vitro α7 nAChR activity) . Mitigation strategies:
- Pharmacokinetic Profiling : Assess brain-to-plasma ratios and metabolic stability early.
- Allosteric Modulation : Use positive allosteric modulators (PAMs) to enhance endogenous agonist effects without receptor overactivation .
Q. What experimental models are suitable for evaluating cognitive enhancement mediated by α7 nAChR activation?
- In Vivo Models : Auditory sensory gating in rodents (e.g., PSAB-OFP’s hippocampal CA3 pyramidal neuron activation) .
- Behavioral Assays : Novel object recognition tests to assess memory retention .
- Electrophysiology : Single-cell extracellular recordings to measure neuronal activity changes post-administration .
Q. What methodologies address the compound’s potential neurotoxicity or off-target receptor interactions?
- Safety Pharmacology : Screen for 5-HT3 receptor cross-reactivity (a common issue with α7 nAChR agonists) .
- Cytotoxicity Assays : Mitochondrial toxicity (MTT assay) and genotoxicity (Ames test) profiling .
Q. Methodological Challenges
Q. How can researchers improve CNS penetration of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] derivatives?
- Lipophilicity Optimization : Balance logP values (target ~2–3) to enhance blood-brain barrier (BBB) permeability.
- Pro-drug Strategies : Esterification of polar groups (e.g., carboxylic acids) to increase passive diffusion .
Q. What analytical techniques validate the compound’s enantiomeric purity during synthesis?
- Chiral HPLC : Resolve enantiomers using cellulose-based columns.
- X-ray Crystallography : Confirm absolute configuration, as done for PHA-543,613 .
Q. How can bioisosteric replacement strategies enhance metabolic stability?
Replace labile groups (e.g., ester linkages) with bioisosteres:
- Oxadiazole for Ester : Improves resistance to esterase-mediated hydrolysis .
- Cyano for Halogen : Maintains steric bulk while reducing metabolic oxidation .
Q. Data Interpretation
Q. What statistical approaches resolve contradictory data in receptor binding vs. functional assays?
- Schild Regression Analysis : Distinguish competitive vs. non-competitive antagonism .
- Hill Coefficient Analysis : Assess cooperativity in receptor activation .
Properties
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIPDMKGPYYJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.